Functional TRPC5 Inhibition Potency: TRPC5-IN-1 vs. Advanced Leads
TRPC5-IN-1 demonstrates a defined level of functional inhibition of the TRPC5 channel. In a specific cellular assay, it achieved 50.5% inhibition of TRPC5-mediated activity at a concentration of 3 μM . While this potency is lower than that of advanced preclinical leads like GFB-8438 (IC50 = 0.18 μM) and JDIC-127 (IC50 = 374 pM) [1], it is comparable to other tool compounds from the same discovery era, such as SML-1 (IC50 = 10.2 μM) [2], and offers a distinct chemical scaffold from the picomolar macrocyclic inhibitors [1]. This intermediate potency makes TRPC5-IN-1 suitable for studies where maximal inhibition is not desired or where a clear dose-response window is required.
| Evidence Dimension | TRPC5 Channel Functional Inhibition |
|---|---|
| Target Compound Data | 50.5% inhibition at 3 μM |
| Comparator Or Baseline | GFB-8438 (IC50 = 0.18 μM) / JDIC-127 (IC50 = 374 pM) / SML-1 (IC50 = 10.2 μM) |
| Quantified Difference | TRPC5-IN-1 is ~16.7x less potent than GFB-8438 and ~8,000x less potent than JDIC-127, but ~3.4x more potent than SML-1. |
| Conditions | Cellular assays using hTRPC5-overexpressing HEK293 cells (TRPC5-IN-1, SML-1) and electrophysiological or calcium flux assays (GFB-8438, JDIC-127). |
Why This Matters
Procurement of TRPC5-IN-1 is justified when a validated, intermediate-potency tool compound with a distinct benzimidazole scaffold is required, as opposed to using picomolar or dual TRPC4/5 inhibitors that may overshoot the desired pharmacological effect.
- [1] Wright M, et al. Structure-guided design of picomolar-level macrocyclic TRPC5 channel inhibitors with antidepressant activity. 2026. View Source
- [2] Zhang L, et al. Discovery of potential novel TRPC5 inhibitors by virtual screening and bioassay. 2023. View Source
